Soladulcoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

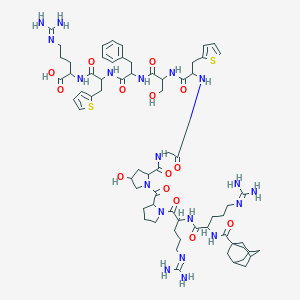

Soladulcoside A is a naturally occurring sweetener that is extracted from the fruits of Solanum dulcamara, also known as bittersweet nightshade. It is a glycoside compound that has been found to be 300 times sweeter than sucrose. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its natural origin and low-calorie content.

Mechanism of Action

Soladulcoside A works by binding to the sweet taste receptor on the tongue. This receptor is responsible for detecting sweet tastes in food. When Soladulcoside A binds to the receptor, it sends a signal to the brain that a sweet taste has been detected. Unlike sugar, Soladulcoside A is not metabolized by the body and does not contribute to the calorie intake.

Biochemical and Physiological Effects:

Soladulcoside A has been found to have no significant effect on blood glucose levels in humans. It is also safe for consumption by individuals with diabetes. Soladulcoside A has been found to have antioxidant properties and may have potential as an anti-inflammatory agent. It has also been found to have a positive effect on gut microbiota.

Advantages and Limitations for Lab Experiments

Soladulcoside A is a promising alternative to artificial sweeteners and sugar in lab experiments due to its low-calorie content and natural origin. It is also safe for consumption by humans and has no reported side effects. However, the high cost of extraction and purification may limit its use in lab experiments.

Future Directions

There are several future directions for Soladulcoside A research. One area of research is the development of Soladulcoside A as a natural sweetener in food and beverage products. Another area of research is the potential use of Soladulcoside A as an anti-inflammatory agent and for its antioxidant properties. Further studies are also needed to understand the mechanism of action and long-term effects of Soladulcoside A on human health.

Synthesis Methods

Soladulcoside A is extracted from the fruits of Solanum dulcamara. The extraction process involves crushing the fruit and soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated to obtain Soladulcoside A in a crystalline form. The purity of Soladulcoside A can be improved by further purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

Soladulcoside A has been extensively studied for its potential as a natural sweetener. It has been found to be safe for human consumption and has no reported side effects. Soladulcoside A is a promising alternative to artificial sweeteners and sugar due to its low-calorie content. It is also being studied for its potential as an anti-inflammatory agent and for its antioxidant properties.

properties

CAS RN |

137031-53-9 |

|---|---|

Product Name |

Soladulcoside A |

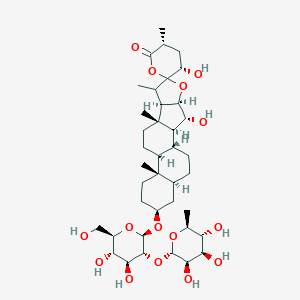

Molecular Formula |

C39H62O15 |

Molecular Weight |

770.9 g/mol |

IUPAC Name |

(1R,2S,3R,3'R,4R,5'S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |

InChI |

InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |

InChI Key |

BVALVRBXQYLPOW-PDVVVGIASA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |

SMILES |

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |

Canonical SMILES |

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |

synonyms |

3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)

![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)